Product packaging for 5,7-Dichloroimidazo[1,5-a]pyridine(Cat. No.:)

5,7-Dichloroimidazo[1,5-a]pyridine

Cat. No.: B11909495
M. Wt: 187.02 g/mol
InChI Key: OZDDFRGSCYOTKX-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Chemical Research

Fused nitrogen heterocycles are a cornerstone of modern chemical research, with their versatile structures forming the basis of numerous applications in medicinal chemistry, materials science, and agrochemicals. eurekaselect.comingentaconnect.comrsc.org These compounds, characterized by the fusion of two or more rings where at least one is a nitrogen-containing heterocycle, exhibit a wide array of biological activities. researchgate.net Their prominence in drug discovery is underscored by the fact that a significant majority of FDA-approved pharmaceuticals contain at least one nitrogen heterocycle. acs.org The adaptable and readily synthesized nature of these scaffolds makes them particularly attractive for developing novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. eurekaselect.comingentaconnect.comresearchgate.net

The imidazopyridine family, a class of fused nitrogen heterocycles, has garnered substantial interest due to its diverse pharmacological profiles. researchgate.netnih.govnih.gov This family includes various isomeric forms such as imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,5-a]pyridines, each with unique chemical and biological properties. nih.govontosight.ai

Structural Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold

The imidazo[1,5-a]pyridine scaffold is a distinctive bicyclic system formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. ontosight.airesearchgate.net This arrangement results in a planar, aromatic core with unique electronic properties that have been extensively utilized in various technological fields, including optoelectronic devices and as ligands in coordination chemistry. researchgate.netrsc.org The presence of nitrogen atoms in both rings influences the molecule's basicity and its capacity to interact with biological targets. ontosight.ai

The versatility of the imidazo[1,5-a]pyridine scaffold allows for easy functionalization at multiple positions, enabling the synthesis of a wide range of derivatives with diverse applications. researchgate.net This structural flexibility is a key reason for its classification as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netrsc.org

Rationale for the Academic Investigation of 5,7-Dichloroimidazo[1,5-a]pyridine

The academic investigation into this compound stems from the broader interest in the therapeutic potential of the imidazo[1,5-a]pyridine core. ontosight.ai The introduction of chloro substituents at the 5 and 7 positions of the pyridine ring is a strategic modification aimed at exploring the structure-activity relationships of this scaffold. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B11909495 5,7-Dichloroimidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

5,7-dichloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H

InChI Key

OZDDFRGSCYOTKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Functionalization of 5,7 Dichloroimidazo 1,5 a Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The pyridine (B92270) ring of 5,7-dichloroimidazo[1,5-a]pyridine is rendered electron-deficient by the nitrogen atom, facilitating nucleophilic aromatic substitution (SNAr) at the positions bearing chlorine atoms. This type of reaction is a cornerstone for derivatizing this heterocyclic system. wikipedia.orgmasterorganicchemistry.com

Reactivity Profiles of Chlorine Atoms at Positions 5 and 7

The chlorine atoms at the C-5 and C-7 positions exhibit differential reactivity towards nucleophiles. The C-7 position is generally more activated and thus more susceptible to nucleophilic attack than the C-5 position. This regioselectivity can be attributed to the electronic influence of the fused imidazole (B134444) ring, which helps to stabilize the intermediate formed during the substitution at C-7. This difference in reactivity allows for selective mono-substitution at the C-7 position under controlled reaction conditions.

Introduction of Various Nucleophiles for Derivatization

A wide array of nucleophiles can be utilized to displace the chlorine atoms of this compound, leading to a variety of functionalized products. These nucleophiles include amines, alcohols, and thiols, which result in the formation of amino, alkoxy, and thioether derivatives, respectively. acsgcipr.orgnih.gov For instance, the reaction with amines is a common strategy to introduce nitrogen-containing substituents, which are often sought after in medicinal chemistry. mdpi.com Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur-based functionalities. acsgcipr.org The choice of nucleophile and the reaction conditions can be fine-tuned to achieve either mono- or di-substitution.

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has become an increasingly important tool in organic synthesis, offering a more atom-economical approach to modifying molecular structures. rsc.org For this compound, this strategy provides access to derivatives that might be difficult to obtain through traditional methods.

Regioselective C-3 Functionalization (e.g., arylation, olefination, alkenylation)

The C-3 position of the imidazo[1,5-a]pyridine (B1214698) ring is the most electron-rich and, therefore, the most reactive site for electrophilic attack, making it a prime target for C-H functionalization. nih.govbohrium.com Palladium-catalyzed direct arylation reactions have been successfully developed to introduce aryl groups at this position with high regioselectivity. nih.gov This method avoids the need for pre-functionalization of the C-3 position, such as halogenation, which is often required in traditional cross-coupling approaches. nih.gov Furthermore, C-H olefination and alkenylation at the C-3 position have also been reported, expanding the range of possible modifications at this site. researchgate.net

Exploration of Functionalization at Other Ring Positions (e.g., C-5)

While the C-3 position is the most reactive towards C-H functionalization, strategies to functionalize other positions, such as C-5, have also been explored. mdpi.com This often involves a multi-step approach where one of the chlorine atoms is first displaced, and then the C-H bond at a different position is targeted. The ability to selectively functionalize multiple sites on the heterocyclic core is crucial for creating complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of halo-substituted heterocycles. nih.govrhhz.netrsc.org In the case of this compound, these reactions provide a versatile means of introducing a wide variety of substituents at the C-5 and C-7 positions.

Commonly employed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. The Suzuki coupling, for example, involves the reaction of the dichloro-substrate with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.net The differential reactivity of the two chlorine atoms can often be exploited to achieve selective mono-functionalization at the more reactive C-7 position, followed by a second cross-coupling reaction at the C-5 position if desired. This stepwise approach allows for the synthesis of unsymmetrically substituted derivatives.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone for the functionalization of heteroaromatic compounds, and the this compound scaffold is an excellent substrate for such transformations. Key reactions include direct C-H arylation and cross-coupling reactions at the C-Cl bonds.

Direct Arylation:

Direct C-H arylation is an atom-economical method for forming carbon-carbon bonds without the need for pre-functionalized organometallic reagents. For the imidazo[1,5-a]pyridine core, the C-H bonds of the imidazole ring (C1 and C3) are generally the most reactive sites for this transformation. Studies on related imidazoles and imidazopyridines have shown that palladium catalysts can selectively activate these C-H bonds. nih.govunipi.it For instance, the direct arylation of N-methylimidazole with aryl bromides using a palladium acetate (B1210297) catalyst typically results in selective functionalization at the C5 position (analogous to C3 in the imidazo[1,5-a]pyridine system). preprints.org The reaction conditions often involve a palladium(II) salt like Pd(OAc)₂, a base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). unipi.it

The regioselectivity of direct arylation on the imidazo[1,5-a]pyridine ring can be influenced by steric and electronic factors, as well as the specific catalyst system employed. While C3 is often the most electronically favored site, functionalization at C1 can also occur.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira):

The chlorine atoms at the C5 and C7 positions of this compound serve as effective leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, is a powerful tool for creating C-C bonds. libretexts.org It is anticipated that this compound would readily participate in Suzuki couplings with aryl or vinyl boronic acids. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it may be possible to achieve selective mono- or di-substitution. For related halo-azaindoles, efficient Suzuki couplings have been achieved using palladium precatalysts. mit.edu

The Sonogashira coupling allows for the introduction of alkyne moieties via the reaction of a terminal alkyne with an organohalide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. atlanchimpharma.com This methodology has been successfully applied to functionalize various halogenated nitrogen-containing heterocycles, suggesting its applicability to the this compound core to produce alkynylated derivatives. atlanchimpharma.com

Below is a table summarizing typical conditions for palladium-catalyzed reactions on related heterocyclic systems, which could be adapted for this compound.

Reaction TypeSubstrate ExampleCatalyst SystemBaseSolventProductRef.
Direct C-5 Arylation 1-MethylimidazolePd(OAc)₂K₂CO₃Anisole (B1667542)5-Aryl-1-methylimidazole nih.gov
Suzuki Coupling 4-Chloro-7-azaindolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O4-Aryl-7-azaindole mit.edu
Sonogashira Coupling 6-Bromo-7H-pyrrolo[2,3-d]pyrimidinePd(PPh₃)₄ / CuINEt₃MeCN6-Alkynyl-7H-pyrrolo[2,3-d]pyrimidine atlanchimpharma.com

This table presents data from reactions on analogous heterocyclic compounds to illustrate potential reaction conditions.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a complementary approach to palladium for the functionalization of heteroaromatics. These reactions are particularly useful for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, as in the Ullmann condensation, and can also promote C-C bond formation.

For the imidazo[1,5-a]pyridine scaffold, copper catalysis can be employed in several ways. The synthesis of the core itself can be achieved through a copper-catalyzed domino reaction involving alcohol oxidation and subsequent C-N bond formation. researchgate.net Furthermore, imidazo[1,5-a]pyridine derivatives can act as ligands for copper, forming luminescent coordination compounds. mdpi.com

In the context of functionalizing the 5,7-dichloro-substituted core, copper-catalyzed cross-coupling reactions are highly relevant. The Ullmann condensation , for example, would enable the coupling of amines, alcohols, or thiols at the C5 and C7 positions. This reaction typically requires a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand like 1,10-phenanthroline, in a polar solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO).

Recent studies have also shown that copper can drive the direct arylation of related heterocycles like imidazo[2,1-b]thiazole (B1210989) with different regioselectivity compared to palladium. nih.gov A copper-catalyzed dearomative alkynylation of pyridines has also been reported, highlighting the diverse reactivity achievable with copper. nih.gov

Reaction TypeSubstrate TypeCatalyst SystemCommentsRef.
Oxidative C-N Coupling Pyridyl Alcohols + AminesCopper CatalystForms the imidazo[1,5-a]pyridine core researchgate.net
Dearomative Alkynylation Pyridines + Terminal AlkynesCuCl / StackPhosFunctionalizes the pyridine ring nih.gov
Direct Arylation Imidazo[2,1-b]thiazoleStoichiometric CopperC-H functionalization nih.gov

This table illustrates copper-catalyzed reactions on related heterocyclic systems.

Transformations of Existing Functional Groups on the this compound Core

Beyond the functionalization of the core C-H and C-Cl bonds, the transformation of substituents already present on the ring is a key strategy for molecular diversification. A prime example is the oxidation of a side-chain alcohol to an aldehyde or ketone.

For a hypothetical derivative such as (5,7-dichloroimidazo[1,5-a]pyridin-3-yl)methanol , oxidation would yield the corresponding aldehyde, This compound-3-carbaldehyde . This transformation is a fundamental process in organic synthesis. A variety of reagents can accomplish this oxidation selectively without affecting the heterocyclic core.

A common and mild reagent for oxidizing primary alcohols to aldehydes is Pyridinium chlorochromate (PCC) . libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. PCC is known for its ability to halt the oxidation at the aldehyde stage, preventing overoxidation to a carboxylic acid. libretexts.org

Another highly effective method is the Swern oxidation , which uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine (B128534) (Et₃N). This method is performed at low temperatures (e.g., -78 °C) and is compatible with a wide range of functional groups.

The Dess-Martin periodinane (DMP) is another modern reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes under neutral conditions.

TransformationReagentSolventKey FeaturesRef.
Alcohol to Aldehyde Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Mild; stops at the aldehyde. libretexts.org
Alcohol to Aldehyde Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Neutral conditions; high efficiency.
Alcohol to Aldehyde (COCl)₂, DMSO, then Et₃N (Swern Oxidation)Dichloromethane (CH₂Cl₂)Low temperature; good for sensitive substrates.

This table outlines standard methods for the oxidation of alcohols to aldehydes, applicable to a hypothetical alcohol-substituted this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 5,7 Dichloroimidazo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5,7-dichloroimidazo[1,5-a]pyridine, which has four hydrogen atoms attached to the aromatic rings, four distinct signals would be expected in the ¹H NMR spectrum. The electron-withdrawing effects of the nitrogen atoms and chlorine substituents would cause these signals to appear in the downfield region of the spectrum, typical for aromatic protons.

The expected signals and their characteristics are:

H-1 and H-3: These protons on the imidazole (B134444) ring are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling.

H-6 and H-8: These protons on the pyridine (B92270) ring would appear as doublets due to coupling with each other, although long-range couplings could introduce further complexity.

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-1 Downfield (Aromatic Region) Singlet (s)
H-3 Downfield (Aromatic Region) Singlet (s)
H-6 Downfield (Aromatic Region) Doublet (d)
H-8 Downfield (Aromatic Region) Doublet (d)

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-1 Aromatic Region
C-3 Aromatic Region
C-5 Aromatic Region (deshielded by Cl)
C-6 Aromatic Region
C-7 Aromatic Region (deshielded by Cl)
C-8 Aromatic Region
C-8a Aromatic Region (bridgehead, deshielded by N)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. chemscene.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals for H-6 and H-8 would be expected, confirming their spatial proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the direct assignment of each proton to its corresponding carbon atom (H-1 to C-1, H-3 to C-3, H-6 to C-6, and H-8 to C-8). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For instance, correlations from H-1 to C-3 and C-8a, or from H-6 to C-8 and C-5, would definitively confirm the connectivity of the fused ring system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. dtic.mil For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula, C₇H₄Cl₂N₂.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. The presence of two chlorine atoms results in a distinctive cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Theoretical HRMS Data for this compound

Formula Calculated Monoisotopic Mass [M]⁺ Isotopic Peaks
C₇H₄³⁵Cl₂N₂ 185.9751 [M]⁺
C₇H₄³⁵Cl³⁷ClN₂ 187.9722 [M+2]⁺
C₇H₄³⁷Cl₂N₂ 189.9692 [M+4]⁺

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would involve breaking the molecule apart and analyzing the masses of the fragments to further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C and C=N Stretch (aromatic rings) 1450 - 1600
C-Cl Stretch 1000 - 1100
Fingerprint Region < 1000

The "fingerprint region" below 1000 cm⁻¹ contains a complex pattern of absorptions that is unique to the molecule, providing a molecular "fingerprint" that can be used for identification.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable crystal of this compound could be grown, this analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as stacking. This technique would unambiguously confirm the connectivity and planarity of the imidazo[1,5-a]pyridine (B1214698) ring system and the positions of the chlorine substituents. lew.ro

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic and Optical Properties

Detailed experimental research findings, including data tables for the UV-Vis absorption and emission properties of this compound, are not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Studies of 5,7 Dichloroimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT calculations have been instrumental in understanding structure, reactivity, and spectroscopic behavior. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govkarazin.ua The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov

A primary and essential step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. nih.gov DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G++(d,p), are commonly used to determine the most stable conformer. asianpubs.orgresearchgate.net This optimized geometry is the foundation for subsequent calculations, including vibrational frequencies, electronic properties, and spectroscopic predictions. Conformational analysis can also identify different stable isomers and the energy barriers between them. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. tandfonline.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing information on the maximum absorption wavelengths (λmax) and the nature of the transitions involved (e.g., π-π* or n-π*). nih.govnih.gov

For the broader class of imidazopyridines, TD-DFT has been successfully used to correlate the calculated spectra with experimental data, explaining how different substituents affect the photophysical properties. researchgate.netresearchgate.net These studies show that the main electronic transitions are often HOMO-LUMO in character. nih.gov For 5,7-Dichloroimidazo[1,5-a]pyridine, TD-DFT calculations could predict how the two chlorine atoms influence its absorption and fluorescence properties, which is particularly relevant as imidazo[1,5-a]pyridine derivatives are known for their emissive properties and large Stokes shifts. nih.govnih.gov

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating the associated activation energies. rsc.org Numerous synthetic routes for imidazo[1,5-a]pyridines have been developed, including methods involving transition-metal-free C-H amination and copper-catalyzed tandem reactions. rsc.orgorganic-chemistry.org Computational studies can provide a step-by-step understanding of these complex transformations, clarifying the role of catalysts and reagents and explaining the observed regioselectivity. rsc.orgacs.org For this compound, theoretical studies could be employed to optimize synthesis protocols or to predict its reactivity in subsequent chemical transformations.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that aim to predict the properties of chemicals based on their molecular structure. nih.govnih.gov These models establish a correlation between calculated molecular descriptors and experimentally observed physicochemical properties. researchgate.netprimescholarslibrary.org

A wide range of molecular descriptors can be calculated computationally to build QSPR models. These include topological descriptors, electronic descriptors (like HOMO-LUMO energies), and constitutional descriptors. primescholarslibrary.orgresearchgate.net Key physicochemical properties often predicted include the partition coefficient (LogP), which measures lipophilicity; Topological Polar Surface Area (TPSA), which relates to membrane permeability; and counts of hydrogen bond donors and acceptors, which are crucial for molecular interactions.

DescriptorPredicted Value
Molecular Weight188.01 g/mol
XLogP3-AA (LogP)2.3
Topological Polar Surface Area (TPSA)30.1 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Note: The data presented in this table is for the isomer 5,7-dichloro-1H-imidazo[4,5-b]pyridine, as comprehensive data for this compound is not available in public databases. The properties of the target compound are expected to be similar but may not be identical.

Advanced Molecular Modeling Approaches (e.g., Molecular Dynamics Simulations for Solvent Interactions)

A comprehensive understanding of a molecule's behavior in different environments is crucial for its potential applications. Molecular dynamics (MD) simulations, a powerful computational method, allow for the study of the dynamic evolution of a system of atoms and molecules over time. This approach is particularly useful for investigating the interactions between a solute, such as this compound, and the surrounding solvent molecules.

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its behavior. Such simulations would involve placing a model of the this compound molecule within a simulated box of a chosen solvent, for instance, water or an organic solvent like dichloromethane (B109758). The interactions between all atoms are then calculated using a force field, and the trajectories of the atoms are tracked over a set period, typically nanoseconds to microseconds.

The data generated from these simulations can provide a wealth of information about the solvent's effect on the compound's conformation and the specific intermolecular forces at play. Key parameters that can be extracted and analyzed include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. For example, an RDF could reveal the average distance and coordination number of water molecules around the nitrogen atoms or chlorine substituents of this compound. This provides a detailed picture of the local solvent structure.

Interaction Energies: MD simulations can quantify the strength of the interactions between the solute and the solvent. This includes breaking down the total interaction energy into its van der Waals and electrostatic components. This data is critical for understanding the thermodynamics of solvation.

Hydrogen Bonding Analysis: The simulations can identify and track the formation and breaking of hydrogen bonds between the solute and protic solvents like water. For this compound, the nitrogen atoms in the imidazo[1,5-a]pyridine ring system could act as hydrogen bond acceptors.

Advanced Applications in Chemical Sciences Excluding Prohibited Information

Materials Science Applications

The unique photophysical and electronic properties of the imidazo[1,5-a]pyridine (B1214698) core make it a promising candidate for various applications in materials science.

Development as Precursors for Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,5-a]pyridine derivatives have been investigated as components in organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transporting capabilities. Although direct studies on 5,7-dichloroimidazo[1,5-a]pyridine for OLEDs are not prominent, related structures have shown promise. For instance, donor-π-acceptor (D-π-A) push-pull fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized and characterized. rsc.org These materials exhibit strong greenish-yellow emission and have been successfully used as organic down-converter materials in hybrid white LEDs, demonstrating high color rendering indices. researchgate.net The electroluminescent properties of metal chelates involving related heterocyclic systems also highlight the potential of such compounds in OLED technology. researchgate.net

Emitting Material Containing Imidazo[1,5-a]pyridine ScaffoldEmission ColorApplicationReference
1,3-diphenylimidazo[1,5-a]pyridine-benzilimidazole D-π-A fluorophoresGreenish-YellowHybrid White LEDs rsc.orgresearchgate.net

Integration into Organic Thin-Layer Field-Effect Transistors (FETs)

Exploration for Non-linear Optical (NLO) Properties

The investigation of imidazo[1,5-a]pyridine derivatives for non-linear optical (NLO) properties is a field with potential. The donor-acceptor architecture, which can be established by substituting the imidazo[1,5-a]pyridine core, is a common strategy for creating molecules with significant NLO responses. The intramolecular charge transfer (ICT) characteristics observed in some imidazo[1,5-a]pyridine-based fluorophores are indicative of potential NLO activity. rsc.org However, specific studies detailing the NLO properties of this compound are not currently prevalent in the literature.

Design as Donor-Acceptor Dyes

The imidazo[1,5-a]pyridine scaffold serves as an effective electron-donor in the design of donor-acceptor (D-A) dyes. The nitrogen bridgehead atom and the fused imidazole (B134444) ring contribute to the electron-rich nature of this heterocycle. By coupling it with a suitable electron-acceptor moiety, it is possible to create push-pull systems with tailored photophysical properties. For example, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been synthesized, where the imidazo[1,5-a]pyridine unit acts as the donor. rsc.org These dyes exhibit significant solvatochromism and large Stokes shifts, which are characteristic features of D-A systems. rsc.org The introduction of dichloro-substituents on the pyridine (B92270) ring, as in this compound, would modulate the electronic properties of the donor unit, offering a pathway to fine-tune the characteristics of the resulting dye.

Catalysis and Ligand Design

The imidazo[1,5-a]pyridine framework has proven to be a versatile platform for the development of novel ligands for catalysis.

Generation of N-Heterocyclic Carbene (NHC) Ligands

A significant application of imidazo[1,5-a]pyridine derivatives is in the synthesis of precursors for N-heterocyclic carbenes (NHCs). nih.gov NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The imidazo[1,5-a]pyridine skeleton can be readily converted into the corresponding imidazo[1,5-a]pyridinium salts, which are the direct precursors to imidazo[1,5-a]pyridin-3-ylidenes, a type of NHC. nih.govnih.gov

The synthesis of these NHC precursors is often efficient, proceeding via multi-component reactions under mild conditions. nih.gov This allows for the incorporation of a wide variety of substituents on the imidazo[1,5-a]pyridine core, enabling the fine-tuning of the steric and electronic properties of the resulting NHC ligand. nih.govnih.gov The imidazo[1,5-a]pyridine-based NHCs have been successfully used to stabilize various transition metals, including rhodium, palladium, gold, silver, and copper, forming well-defined complexes with applications in catalysis. nih.govrsc.orgrsc.org

Imidazo[1,5-a]pyridine-based NHC PrecursorMetalApplicationReference
Imidazo[1,5-a]pyridinium saltsRhodiumSynthesis of mono- and bis-carbene complexes nih.gov
Pyridine-chelated Imidazo[1,5-a]pyridinium saltsNickelCatalyst precursors for acrylate (B77674) synthesis nih.gov
Imidazo[1,5-a]pyridinium saltsGold, Silver, CopperCatalysis in propargylamide cycloisomerization and carbonyl hydrosilylation rsc.org

Utility as Pincer Ligands in Transition Metal Catalysis

The imidazo[1,5-a]pyridine framework is a precursor for N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. By functionalizing the imidazo[1,5-a]pyridine core, multidentate "pincer" ligands can be constructed. These ligands are known for their ability to form highly stable complexes with transition metals, enhancing catalytic activity and selectivity.

While specific examples utilizing this compound are not detailed in available literature, the general approach involves creating ligands that bind to a metal center through a central donor atom and two flanking "arms." For imidazo[1,5-a]pyridine-based NHCs, the carbene carbon acts as a strong σ-donor, which, when incorporated into a pincer architecture, can stabilize various oxidation states of the metal during a catalytic cycle. The chlorine substituents at the 5 and 7 positions would be expected to influence the electronic properties of the ligand through inductive effects, potentially impacting the catalytic performance of the corresponding metal complex. Research on related L-shaped heterobidentate imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands has shown their effectiveness in gold catalysis, demonstrating the potential of this ligand class. evitachem.com

Role as Ligands in Half-Sandwich Transition Metal Complexes (e.g., Ru(II)-NHC complexes)

Half-sandwich transition metal complexes, particularly those of ruthenium(II), are of significant interest due to their catalytic and medicinal applications. These complexes typically feature a metal center coordinated to a π-arene ligand (the "sandwich" bread) and other ancillary ligands that dictate the complex's reactivity.

Imidazo[1,5-a]pyridine derivatives can serve as N,N-bidentate ligands in such complexes, coordinating to the metal center in a chelate fashion. evitachem.com For instance, 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands react with palladium(II) and platinum(II) precursors to form stable square planar complexes. evitachem.com Although specific research on this compound in this context is not available, its potential to form similar half-sandwich complexes with metals like ruthenium is clear. The dichloro-substitution would modulate the ligand's electron-donating ability, which in turn affects the stability and reactivity of the resulting organometallic complex. The development of rhodium(III) and ruthenium(II) half-sandwich complexes with other chlorinated heterocyclic ligands, such as 4,7-dichloro-1,10-phenanthroline, highlights a strategy for tuning the properties of such compounds.

Sensor Technology

The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it a prime candidate for the development of chemical sensors. The emission properties are often sensitive to the local chemical environment, allowing for the detection of various analytes.

Design and Application as Photoluminescent Sensors

Imidazo[1,5-a]pyridine derivatives are known for their photoluminescent properties, often exhibiting large Stokes shifts, which is advantageous for sensor applications as it minimizes self-quenching. These properties have been harnessed to create fluorescent sensors for various species. For example, a sensor based on the imidazo[1,5-a]pyridine moiety was developed for the rapid and selective detection of sulfite. The sensing mechanism often involves a specific chemical reaction or interaction with the analyte that modulates the fluorescence output (e.g., "turn-on" or "turn-off" response). While the 5,7-dichloro derivative has not been explicitly studied in this context, its conjugated system suggests it would also be luminescent. The electron-withdrawing nature of the chlorine atoms could shift the emission wavelengths and influence the sensitivity and selectivity of a potential sensor.

Table 1: Examples of Imidazo[1,5-a]pyridine-Based Sensors

Sensor Base Analyte Detected Key Feature
Imidazo[1,5-α]pyridine moiety Sulfite Rapid response (<1 min) and high selectivity

Development as Probes for Polarity and Hydrogen Bonding in Chemical Microenvironments

The photophysical properties of certain imidazo[1,5-a]pyridine-based fluorophores show a strong dependence on the polarity of their environment, a phenomenon known as solvatochromism. This makes them excellent candidates for use as fluorescent probes to study the microenvironment of systems like lipid bilayers in cell membranes. By observing changes in the emission spectrum (e.g., a shift in wavelength or a change in intensity), information about the local polarity and hydrogen-bonding capacity can be inferred.

Studies on synthesized imidazo[1,5-a]pyridine-based fluorophores have demonstrated their successful intercalation into liposomes, confirming their potential as membrane probes. The 5,7-dichloro derivative, with its altered electronic distribution due to the chloro-substituents, would likely exhibit unique solvatochromic behavior, though specific experimental data is needed to confirm its utility as a microenvironment probe.

Chemical Synthesis Building Blocks

Halogenated heterocyclic compounds are valuable intermediates in organic synthesis, as the halogen atoms provide reactive handles for further functionalization, typically through cross-coupling reactions.

Strategic Intermediates in the Synthesis of Complex Molecules

The this compound scaffold is noted as a chemical intermediate for the synthesis of more complex molecules. The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution or can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This allows for the introduction of a wide variety of substituents, enabling the construction of a diverse library of compounds from a single, readily accessible building block.

For instance, the synthesis of various 1,3-disubstituted imidazo[1,5-a]pyridines is well-documented, often starting from functionalized pyridine precursors. While specific, multi-step syntheses starting from this compound are not prominently featured in the searched literature, its role as a foundational block is analogous to other halogenated heterocycles that are routinely used to build complex pharmaceutical and materials science targets.

Table 2: Compound Names Mentioned

Compound Name
This compound
1-(2-pyridyl)imidazo[1,5-a]pyridine
4,7-dichloro-1,10-phenanthroline
Imidazo[1,5-a]pyridine-benzilimidazole
Ruthenium(II)
Palladium(II)
Platinum(II)
Gold(I)

The performed searches focused on various aspects of the reactivity of this compound, including its potential for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and intramolecular cyclization reactions. However, these inquiries did not yield any specific examples or detailed research findings where the chloro-substituents at the 5 and 7 positions of the imidazo[1,5-a]pyridine core were utilized to build additional fused ring structures.

The existing literature primarily discusses the synthesis and properties of the broader class of imidazo[1,5-a]pyridines and their derivatives, with some mentions of other substituted analogs. Unfortunately, the specific application of this compound in the construction of polycyclic systems, as required by the article outline, is not documented in the accessible resources.

Therefore, due to the absence of the necessary scientific data and research findings on this specific topic, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Future Directions and Emerging Research Avenues for 5,7 Dichloroimidazo 1,5 a Pyridine

Development of Environmentally Benign and Sustainable Synthetic Methodologies

Traditional synthetic routes for imidazo[1,5-a]pyridines have often involved multi-step reactions, harsh reagents, and long reaction times, resulting in low yields. researchgate.net The future of synthesizing 5,7-dichloroimidazo[1,5-a]pyridine lies in the adoption of green and sustainable chemistry principles.

Emerging research focuses on methods that are both efficient and environmentally conscious. Microwave-assisted organic synthesis, for instance, offers a significant reduction in reaction time and energy consumption. researchgate.net The use of greener, non-toxic solvents like anisole (B1667542) or even solvent-free conditions with reusable catalysts such as Montmorillonite K-10 clay are promising avenues. researchgate.netorganic-chemistry.org Another approach involves employing catalysts like phosphotungstic acid (HPW), which is inexpensive, non-toxic, and thermally stable, facilitating high-yield synthesis in short timeframes. nih.gov

Future research should aim to adapt these methodologies for the large-scale synthesis of this compound. The goal is to develop one-pot syntheses that minimize waste, avoid hazardous materials, and are economically viable.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,5-a]pyridines

MethodologyTraditional ApproachSustainable Approach
Catalysts Often requires expensive and harsh reagents. researchgate.netUtilizes reusable heterogeneous catalysts like clay or economical and non-toxic catalysts like HPW. researchgate.netnih.gov
Solvents Typically involves organic solvents.Employs green solvents like anisole or operates under solvent-free conditions. researchgate.netorganic-chemistry.org
Energy Relies on conventional heating, which is energy-intensive.Uses energy-efficient microwave irradiation. researchgate.net
Byproducts Can generate significant waste.Aims for high atom economy with water as the only byproduct in some cases. organic-chemistry.org
Efficiency Often involves multiple steps and long reaction times with low yields. researchgate.netEnables high-yield, one-pot synthesis in shorter timeframes. nih.gov

Exploration of Unconventional Functionalization Reactions

The functionalization of the imidazo[1,5-a]pyridine (B1214698) core is crucial for tuning its properties. While traditional methods exist, the future lies in exploring more innovative and efficient functionalization reactions for this compound.

A key area of development is C-H functionalization, which allows for the direct modification of the heterocyclic core without the need for pre-functionalized starting materials. nih.gov Metal-free approaches to C-H functionalization are particularly attractive as they are cost-effective and environmentally friendly. nih.govnih.gov For instance, a metal-free method has been developed to insert a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.org Another innovative, transition-metal-free reaction involves iodine-mediated sp3 C-H amination to produce imidazo[1,5-a]pyridine derivatives. rsc.orgnih.gov

Visible light-induced C-H functionalization is another promising frontier, offering a green and efficient way to introduce a variety of functional groups. nih.gov These unconventional reactions could be applied to the this compound scaffold to generate novel derivatives with unique electronic and steric properties, which could be valuable as ligands or in the development of new materials. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

To meet the demands of high-throughput screening and process optimization, the integration of flow chemistry and automated synthesis is a critical future direction. Flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net

Automated flow synthesis has been successfully applied to the production of imidazo[1,2-a]pyridine (B132010) derivatives, demonstrating the feasibility of this technology for related heterocyclic systems. researchgate.net A future research goal would be to develop a continuous flow process for the synthesis and purification of this compound and its derivatives. This would enable the rapid generation of a library of compounds for screening and optimization, accelerating the discovery of new applications.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Property Optimization

The complexity of chemical reactions and the vastness of chemical space make the prediction of reaction outcomes and the optimization of molecular properties a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge. ambujtewari.comrjptonline.org

AI and ML models can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even aid in retrosynthetic analysis. ambujtewari.commit.edu For this compound, ML models could be developed to predict the most effective catalysts and conditions for its synthesis and functionalization. researchgate.netnih.gov Furthermore, AI can be used to predict the physicochemical and biological properties of novel derivatives, guiding the design of compounds with desired characteristics for specific applications. acs.org This in silico approach can significantly reduce the number of experiments required, saving time and resources.

Table 2: Potential Applications of AI/ML in this compound Research

Application AreaSpecific TaskPotential Impact
Reaction Prediction Predict the major product of a reaction given the reactants and conditions. mit.eduAccelerate the discovery of new synthetic routes and functionalization strategies.
Condition Optimization Suggest optimal catalysts, solvents, and temperatures for a given reaction. ambujtewari.comImprove reaction yields and reduce the need for extensive experimental optimization.
Property Prediction Forecast the electronic, optical, and biological properties of novel derivatives. acs.orgGuide the rational design of new materials and therapeutic agents.
Retrosynthesis Propose synthetic pathways for complex target molecules based on the this compound scaffold. mit.eduFacilitate the synthesis of complex and novel chemical structures.

Design of Advanced Materials with Tunable Properties

Imidazo[1,5-a]pyridine derivatives are known for their unique optical and electronic properties, making them attractive scaffolds for advanced materials. rsc.org They have been investigated for applications such as fluorescent probes, chemical sensors, and components in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov

The presence of the two chlorine atoms in this compound offers a handle to fine-tune the electronic properties of the scaffold. Future research should focus on leveraging this unique substitution pattern to design advanced materials with tailored characteristics. For example, by introducing different functional groups, it may be possible to create novel fluorophores with tunable emission wavelengths and high quantum yields. researchgate.net The scaffold could also be used to develop new ligands for creating coordination complexes with specific catalytic or photoluminescent properties. nih.govacs.org The development of materials that exhibit acidochromism—a color change in response to pH—is another exciting possibility, with potential applications in sensing and anti-counterfeiting. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dichloroimidazo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclocondensation or halogenation of imidazo[1,5-a]pyridine precursors. For example, halogenation using POCl₃ or PCl₃ under reflux conditions (60–110°C) introduces chlorine atoms at positions 5 and 7 . Solvent choice (e.g., DMF, ethanol) and catalyst selection (e.g., Lewis acids) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieving >95% purity.

Q. How can NMR and mass spectrometry be optimized to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–9.0 ppm) and confirm substitution patterns. The deshielding effect of chlorine atoms shifts peaks downfield .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of Cl⁻) validate the structure .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodology : The compound serves as a scaffold for antimicrobial agents. In vitro assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria involve broth microdilution (MIC determination) and time-kill studies . Structure-activity relationship (SAR) studies focus on modifying substituents to enhance potency .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the fluorescence properties of imidazo[1,5-a]pyridine derivatives?

  • Methodology : Chlorine’s electron-withdrawing nature reduces π-π* transition energy, shifting absorption/emission wavelengths. Measure fluorescence quantum yields (φ) using a calibrated integrating sphere and reference standards (e.g., quinine sulfate). For this compound, φ values range 0.2–0.4 in ethanol, with large Stokes shifts (>100 nm) due to intramolecular charge transfer (ICT) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX refine disordered data?

  • Methodology : X-ray diffraction often reveals disorder in chlorine positions. SHELXL refinement employs twin-law corrections and anisotropic displacement parameters (ADPs) to model disorder. Key steps:

  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Use of the TWIN and BASF commands in SHELX to handle twinning .
  • Final R1 values < 0.05 indicate high reliability .

Q. How can kinetic and thermodynamic analyses elucidate enzyme inhibition mechanisms by this compound derivatives?

  • Methodology :

  • Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For papain inhibition, measure initial rates at varying substrate concentrations and inhibitor doses .
  • Thermodynamics : Calculate ΔG of inhibition using the equation ΔG = -RT ln(1/Ki), where Ki is derived from Dixon plots. Chlorine substituents enhance binding entropy via hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across studies of imidazo[1,5-a]pyridine analogs?

  • Methodology :

  • Purity Verification : Re-analyze disputed compounds via HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with electronic (HOMO/LUMO) and steric (LogP) descriptors .

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